molecular formula C8H3ClN4 B6167408 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile CAS No. 1824100-59-5

4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile

Cat. No. B6167408
CAS RN: 1824100-59-5
M. Wt: 190.6
InChI Key:
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Description

4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile (4-CPPC) is a heterocyclic aromatic compound with potential applications in pharmaceuticals, agrochemicals, and materials science. It is a relatively new compound, having only been synthesized in the last decade. 4-CPPC has been found to exhibit interesting properties, such as a high degree of reactivity and stability, as well as the ability to form strong bonds with other molecules. In

Scientific Research Applications

4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrimidine derivatives, which can be used in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a catalyst in organic reactions, such as the synthesis of cyclic carbonates. Furthermore, 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile has been used as a ligand in coordination chemistry, and as a ligand in the synthesis of metal-organic frameworks.

Mechanism of Action

The mechanism of action of 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile is still not fully understood. However, it is known that the compound has a high degree of reactivity and stability, and that it is capable of forming strong bonds with other molecules. It is believed that this reactivity and stability is due to the presence of the pyridine ring in the compound, which is known to be highly reactive and stable.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile are still not fully understood. However, it has been shown to have some antifungal activity, and it has been suggested that it may be useful in the treatment of fungal infections. In addition, the compound has been found to have some anti-inflammatory effects, and it has been suggested that it may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile in lab experiments is its high degree of reactivity and stability. This makes it ideal for use in organic synthesis, as it is capable of forming strong bonds with other molecules. Additionally, the compound is relatively easy to synthesize and isolate, making it suitable for use in a wide range of lab experiments. However, the compound is relatively new, and its biochemical and physiological effects are still not fully understood.

Future Directions

There are a number of potential future directions for research into 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile. Firstly, further research is needed to better understand the compound’s biochemical and physiological effects. Additionally, further research is needed to explore the compound’s potential applications in pharmaceuticals, agrochemicals, and materials science. Finally, further research is needed to explore the compound’s potential as a ligand in coordination chemistry and metal-organic frameworks.

Synthesis Methods

4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile can be synthesized from the reaction of 4-chloropyridine-3-carboxylic acid and 6-amino-2-methylpyrimidine. The reaction is carried out in an aqueous solution at a temperature of 60-80 degrees Celsius. The reaction is catalyzed by an acid, such as hydrochloric acid, and the reaction time is typically around 2-3 hours. The product is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloro-3-formylpyridine", "guanidine", "sodium methoxide", "acetonitrile", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "4-chloro-6-iodopyrimidine" ], "Reaction": [ "Step 1: React 2-chloro-3-formylpyridine with guanidine in the presence of sodium methoxide in acetonitrile to form 4-amino-3-formylpyridine.", "Step 2: React 4-amino-3-formylpyridine with hydrochloric acid to form 4-amino-3-formylpyridine hydrochloride.", "Step 3: React 4-amino-3-formylpyridine hydrochloride with potassium carbonate and 4-chloro-6-iodopyrimidine in DMF to form 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile." ] }

CAS RN

1824100-59-5

Product Name

4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile

Molecular Formula

C8H3ClN4

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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